molecular formula C6H8ClN3OS B1361111 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 21521-90-4

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1361111
CAS No.: 21521-90-4
M. Wt: 205.67 g/mol
InChI Key: GBCHYYJDLIXCPN-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects. Thiadiazole derivatives have been reported to display anticancer effects , suggesting that they may influence pathways related to cell proliferation and apoptosis.

Result of Action

Based on the reported anticancer activity of similar thiadiazole derivatives , it can be hypothesized that this compound may have effects on cell proliferation and survival.

Action Environment

The action, efficacy, and stability of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiadiazole ring in its structure allows it to participate in various biochemical pathways. It has been observed to interact with enzymes such as urease, where it acts as an inhibitor . This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in nitrogen metabolism.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including this compound, have been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of signaling pathways and the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with urease results in the inhibition of the enzyme’s activity, thereby affecting nitrogen metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney functions. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites that are excreted via the kidneys . This metabolic process ensures the compound’s elimination from the body, preventing accumulation and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain . Its distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with its target enzymes and regulatory proteins . This subcellular localization is crucial for its biological activity, as it ensures the compound reaches its sites of action to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCHYYJDLIXCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342452
Record name 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-90-4
Record name 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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